2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol
Description
1.1 Structural Overview and Synthesis The compound 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol (hereafter referred to as the target compound) features a 2-methylpropane-1,3-diol backbone substituted with a benzyl(methyl)amino group. This structure combines a rigid diol framework with a tertiary amine moiety, which may confer unique physicochemical and reactive properties. Synthesis pathways for analogous compounds (e.g., transetherification reactions involving polyols) highlight the importance of hydroxyl group positioning and protecting group strategies, as seen in the preparation of 2-((benzyloxy)methyl)-2-(hydroxymethyl)propane-1,3-diol derivatives . The target compound itself can be generated via hydrolysis of a precursor amine, such as in the reaction of {[4-({1-[5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carbonyl]azetidin-3-yl}oxy)phenyl]methyl}(methyl)[(3-methyloxetan-3-yl)methyl]amine with water .
The benzyl(methyl)amino substituent may enhance lipophilicity compared to simpler alkylamine derivatives, while the diol backbone could enable hydrogen bonding or chelation interactions .
Properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-2-methylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(10-15,11-16)9-14(2)8-12-6-4-3-5-7-12/h3-7,15-16H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWYBUXXJNQXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol typically involves the reaction of benzylamine with formaldehyde and 2-methyl-1,3-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-{[Benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-{[Benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation .
Comparison with Similar Compounds
Structural Differences :
- Target Compound: Contains a tertiary amine (benzyl(methyl)amino group) directly bonded to the diol backbone.
- Schiff Base Analogs: Feature imine (-C=N-) linkages, such as 2-((2-hydroxybenzylidene)amino)-2-methylpropane-1,3-diol .
Functional Comparisons :
- Corrosion Inhibition: Schiff base derivatives (e.g., 2-(2-hydroxybenzylideneamino)-2-methylpropane-1,3-diol) exhibit >97% inhibition efficiency (IE) for mild steel in acidic environments due to adsorption via Langmuir isotherms. The imine group and aromatic rings enhance electron donation to metal surfaces . The target compound’s tertiary amine may offer weaker adsorption unless stabilized by π-electrons from the benzyl group.
- The target compound lacks conjugated π-systems but may interact with biological targets through hydrogen bonding or hydrophobic effects.
Amino-Substituted Diols
Structural Variants :
- Biphenyl Derivatives: Compounds like 2-(((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)propane-1,3-diol feature bulky aromatic substituents, reducing solubility but enhancing steric effects in molecular recognition .
Transetherification-Relevant Diols
Reactivity :
- Compound 13 (2-((benzyloxy)methyl)-2-(hydroxymethyl)propane-1,3-diol) : Exhibits high transetherification yields (67%) due to three hydroxyl groups enabling dialkoxide/trialkoxide formation .
- Target Compound : The absence of a third hydroxyl group limits multi-alkoxide formation, suggesting lower efficiency in transetherification unless the tertiary amine participates in stabilization.
Other Structural Analogs
- N,O-Bidentate Directing Groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide utilize hydroxyl and amide groups for metal coordination, contrasting with the target compound’s amine-diol system .
Biological Activity
2-{[Benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is a tertiary amino compound with significant potential in various biological applications. Its unique structure, featuring a benzyl group and hydroxymethyl functionalities, allows it to interact with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound has the following chemical properties:
- IUPAC Name : 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol
- Molecular Formula : C13H21NO2
- CAS Number : 107411-69-8
The compound is synthesized through the reaction of benzylamine with formaldehyde and 2-methyl-1,3-propanediol under controlled conditions to optimize yield and purity.
The biological activity of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is primarily attributed to its ability to act as a ligand for various proteins and enzymes. It can modulate enzymatic activity through:
- Protein Binding : The compound can bind to specific proteins, influencing their functional state.
- Signal Transduction : It may participate in signaling pathways by interacting with receptors or secondary messengers.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
In Vitro Studies
Research has demonstrated that 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol exhibits potential biological activities:
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, showing capacity to scavenge free radicals.
- Enzyme Inhibition : In studies focusing on metabolic enzymes, it was found to inhibit acetyl-CoA carboxylases (ACC1 and ACC2), which are crucial in fatty acid metabolism. This inhibition can lead to reduced malonyl-CoA levels, potentially affecting lipid biosynthesis and energy homeostasis .
- Cell Proliferation : The compound has been assessed for its effects on cell proliferation in various cancer cell lines, indicating potential anticancer properties.
In Vivo Studies
In vivo studies have further elucidated the compound's biological effects:
- Metabolic Regulation : Animal models have shown that administration of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol can lead to significant reductions in body fat and improvements in glucose tolerance.
- Therapeutic Potential : Its role as a therapeutic agent is being explored in conditions such as obesity and diabetes due to its influence on metabolic pathways.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Study on Fatty Acid Metabolism :
-
Antioxidant Properties Assessment :
- Another study focused on the antioxidant capacity of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol. It demonstrated effective radical scavenging activity compared to standard antioxidants.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-amino-2-methyl-1,3-propanediol | Structure | Antioxidant properties |
| 2-{[(4-methoxybenzyl)(methyl)amino]methyl}-2-methylpropane-1,3-diol | - | Enzyme inhibition |
This comparison illustrates that while similar compounds may share some biological activities, the unique substitution pattern of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol imparts distinct properties that enhance its utility in research and therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
